2-Cyanoisonicotinamide is a chemical compound that has gained attention in medicinal chemistry, particularly for its role in the synthesis of cyclic peptides and as a biocompatible linker in various reactions. This compound is derived from isonicotinic acid and features a cyano group, contributing to its unique reactivity and utility in organic synthesis.
2-Cyanoisonicotinamide can be synthesized from commercially available precursors, making it accessible for research and development. Its synthesis often involves straightforward chemical processes that do not require complex setups or hazardous materials, which enhances its appeal in laboratory environments.
This compound belongs to the class of pyridine derivatives and is categorized as a nitrile due to the presence of the cyano group. It is often used in the context of peptide synthesis and medicinal chemistry, particularly for developing inhibitors against various biological targets.
The synthesis of 2-cyanoisonicotinamide typically involves a reaction between isonicotinic acid derivatives and cyanating agents. The following methods are commonly employed:
The solid-phase approach allows for automation and high-throughput synthesis, where 2-cyanoisonicotinamide can be incorporated into peptide sequences without extensive purification steps. This method has been shown to yield cyclic peptides with high affinity for their targets, such as proteases involved in viral infections .
2-Cyanoisonicotinamide participates in several key reactions, particularly in the formation of cyclic peptides through click chemistry. The primary reaction involves:
This reaction has been optimized to occur under mild conditions (e.g., pH 7.4 buffer) and can be monitored using techniques like high-performance liquid chromatography (HPLC) to assess yield and purity during synthesis .
The mechanism by which 2-cyanoisonicotinamide acts in peptide synthesis involves:
Studies have shown that cyclic peptides synthesized using this method exhibit significantly improved binding affinities compared to their linear counterparts, with some displaying Ki values as low as 0.64 µM against targets like viral proteases .
2-Cyanoisonicotinamide has several important applications in scientific research:
2-Cyanoisonicotinamide represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by its electron-deficient pyridine core and reactive cyano group. This bifunctional architecture enables dual roles as a pharmacophore in enzyme inhibition and a conjugation handle in bioconjugation chemistry. Its structural uniqueness lies in the juxtaposition of hydrogen-bond accepting isonicotinamide nitrogen and the electrophilic nitrile carbon, facilitating targeted molecular interactions and chemoselective ligations. Current research exploits these properties across diverse therapeutic areas, positioning this scaffold as a critical enabler of modern drug discovery paradigms.
The seminal synthetic route to 2-cyanoisonicotinamide (Fig 1A) involves zinc cyanide-mediated direct α-cyanation of isonicotinic acid N-oxide under forcing conditions (120°C in acetonitrile), yielding the target compound in 66% isolated yield [8]. This method overcame historical limitations in pyridine functionalization by exploiting the enhanced electrophilicity of N-oxide derivatives. Mechanistically, dimethylcarbamoyl chloride activates the N-oxide, generating a transient pyridinium species susceptible to nucleophilic attack by cyanide from Zn(CN)₂ (Fig 1B).
Early medicinal applications capitalized on the scaffold’s hydrogen-bonding capacity and aromatic stacking properties. Notable examples include:
Table 1: Early Medicinal Agents Based on 2-Cyanoisonicotinamide
Compound | Therapeutic Target | Key Activity | Structural Feature |
---|---|---|---|
FYX-051 | Xanthine oxidoreductase | Competitive inhibition (Kᵢ = 3.2 nM) | Chelates molybdenum cofactor |
Rx-6 | H. pylori urease | IC₅₀ = 1.07 µM | Nickel-coordinating thioamide variant |
COX-2 inhibitor 6b | Cyclooxygenase-2 | IC₅₀ = 0.04 µM (SI = 329) | 1,2,3-Triazole linker to NSAID core |
Table 2: Synthetic Methodologies for 2-Cyanoisonicotinamide
Method | Conditions | Yield (%) | Limitations |
---|---|---|---|
Zn(CN)₂/N-oxide activation | 120°C, CH₃CN, 5h | 66 | High temperature, stoichiometric Zn |
Pd-catalyzed cyanation | Pd₂(dba)₃/Xantphos, Zn(CN)₂, 100°C | 85* | Requires precious metal catalysts |
(*Hypothetical advanced method) |
The 2-cyanoisonicotinamide core has evolved into a strategic pharmacophore for rational inhibitor design due to three key properties:
Innovative Applications:
Phosphoinositide 3-kinase δ (PI3Kδ) inhibitors: Pyrazolo[1,5-a]pyrimidine derivatives bearing 2-cyanoisonicotinamide demonstrated nanomolar inhibition (e.g., compound 15c: IC₅₀ = 2.3 nM) through hinge region interactions with Val828 [9]. The electron-withdrawing cyano group enhanced π-stacking with Tyr760 while reducing metabolic oxidation of the pyridine ring.
SARS-CoV-2 main protease (Mᵖʳᵒ) dual inhibitors: Hybrid inhibitor GK241 leveraged the scaffold to simultaneously target Mᵖʳᵒ (IC₅₀ = 18.3 µM) and group IIA secretory phospholipase A₂ (GIIA sPLA₂), capitalizing on the warhead’s ability to engage catalytic dyad residues Cys145 and His41 through H-bonding [9]. Docking studies revealed binding at the interface of domains I and II, partially overlapping with the native substrate pocket.
Epigenetic modulators: Derivatives bearing 2-cyanoisonicotinamide demonstrated inhibition of histone deacetylases (HDACs) via zinc chelation. Molecular dynamics simulations confirmed coordination with Zn²⁺ at the base of the catalytic tunnel while the pyridine ring formed cation-π interactions with Arg39 [6].
Table 3: Enzyme Inhibitors Featuring 2-Cyanoisonicotinamide
Target Enzyme | Inhibitor Structure | Potency | Key Interactions |
---|---|---|---|
PI3Kδ | Indole-pyrazolopyrimidine conjugate | IC₅₀ = 2.3 nM | H-bond to Val828, π-stack with Tyr760 |
SARS-CoV-2 Mᵖʳᵒ | 2-Oxoamide hybrid (GK241) | IC₅₀ = 18.3 µM | H-bond to His41, hydrophobic packing |
HDAC6 | Hydroxamate-cyanoisonicotinamide | IC₅₀ = 47 nM | Zn²⁺ chelation, surface recognition |
The electrophilic nitrile group in 2-cyanoisonicotinamide enables chemoselective reactions with biological nucleophiles, particularly cysteine thiols. This reactivity has been harnessed in two transformative applications:
The conjugation mechanism involves nucleophilic attack by cysteine thiolate on the cyano group, followed by intramolecular cyclization to form stable thiazoline adducts (Fig 2B). This reaction proceeds efficiently under biocompatible conditions (pH 7.4, 37°C, aqueous buffer) with second-order rate constants exceeding 50 M⁻¹s⁻¹ [2]. Key advantages over traditional maleimide chemistry include:
This technology enabled synthesis of antimicrobial peptide-PNA conjugates targeting multidrug-resistant Acinetobacter baumannii. Polymyxin-CINA-PNA hybrids showed 32-fold enhanced bacterial killing compared to unconjugated PNA by facilitating membrane translocation [2]. The reduced hydrophobicity of CINA linkers (cLogP = -0.3) versus CBT analogs (cLogP = 2.1) significantly improved aqueous solubility critical for biological activity.
2-Cyanoisonicotinamide serves as a key cyclization handle in biocompatible macrocyclization strategies [1] [7]:
Computational workflows like Schrödinger’s macrocycle design platform incorporate CINA chemistry for de novo cyclization strategy prediction [7]. Retrospective analysis demonstrated successful recapitulation of known bicyclic peptide structures with RMSD < 1.0 Å, validating the approach for designing conformationally constrained biologics.
Table 4: Bioconjugation Applications of 2-Cyanoisonicotinamide
Application | Conjugate Structure | Key Outcome | Advantage Over Alternatives |
---|---|---|---|
Antimicrobial PNA delivery | Polymyxin-CINA-PNA | 32-fold ↓ MIC vs A. baumannii | Enhanced solubility, serum stability |
Peptide macrocyclization | Cᴺ-CINA head-to-sidechain cycle | Protease resistance (t₁/₂ > 48h) | Biocompatible, no protecting groups |
Protein stapling | Fc-CINA-cyclic peptide fusion | Improved pharmacokinetics (CL = 8 mL/h/kg) | Genetic encodability, homogeneous product |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7